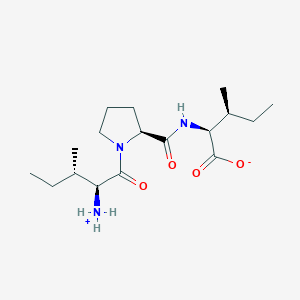

diprotin A

概要

説明

ジプロチン A は、Ile-Pro-Ileとしても知られている、ジペプチジルペプチダーゼ IV (DPP-IV) の阻害剤として機能するトリペプチド化合物です。この酵素は、グルカゴン様ペプチド-1 (GLP-1) やグルコース依存性インスリン分泌促進ポリペプチド (GIP) などのインクレチンホルモンを分解することにより、グルコース代謝において重要な役割を果たしています。 DPP-IV を阻害することにより、ジプロチン A はこれらのホルモンの活性を延長し、インスリン分泌を促進し、血糖値の制御を改善するのに役立ちます .

準備方法

合成ルートと反応条件: ジプロチン A は、ペプチド合成に広く用いられている固相ペプチド合成 (SPPS) を通じて合成することができます。この合成は、固体樹脂に固定された成長するペプチド鎖に保護されたアミノ酸を順次付加することによって行われます。反応条件は通常、ペプチド結合形成を促進するために、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬の使用を含みます。 ペプチド鎖のアセンブリ後、最終生成物は樹脂から切断され、高速液体クロマトグラフィー (HPLC) を使用して精製されます .

工業的生産方法: 工業的な設定では、ジプロチン A の生産には、高収率と高純度を確保するために、大規模なペプチド合成機と自動化された HPLC システムの使用が関与する可能性があります。 このプロセスは、生産コストを最小限に抑え、効率を最大限に高めるように最適化されており、調製用 HPLC や凍結乾燥などの高度な精製技術の使用が頻繁に行われます .

化学反応の分析

反応の種類: ジプロチン A は、ペプチド結合の存在により、主に加水分解反応を起こします。酸化と還元反応にも参加することができますが、これらはそれほど一般的ではありません。

一般的な試薬と条件:

加水分解: ジプロチン A のペプチド結合を加水分解するには、酸性または塩基性条件を使用できます。一般的な試薬には、塩酸 (HCl) や水酸化ナトリウム (NaOH) があります。

酸化: 過酸化水素 (H2O2) などの酸化剤は、ジプロチン A のアミノ酸残基を酸化するために使用できます。

生成される主要な生成物:

加水分解: ジプロチン A の加水分解により、構成アミノ酸であるイソロイシン、プロリン、およびイソロイシンが生成されます。

4. 科学研究における用途

ジプロチン A は、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い用途を持っています。

化学: ペプチド合成と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: グルコース代謝やその他の生理学的プロセスにおける役割を理解するために、特に DPP-IV における酵素阻害の研究に用いられています。

医学: インクレチンホルモンの活性を高めることによる、2 型糖尿病の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Neurovascular Protection

Mechanism of Action

Diprotin A has demonstrated neuroprotective effects, particularly in the context of ischemic stroke. It mitigates vascular endothelial cadherin disruption by inhibiting the cleavage of β-catenin under hypoxic conditions, thereby preserving the integrity of the blood-brain barrier (BBB) and enhancing vascular remodeling.

Case Study Findings

A study involving C57BL/6J mice subjected to photothrombotic ischemia revealed that treatment with this compound significantly reduced cerebral infarction volume and improved vascular density around brain injury sites. The results indicated increased expression of tight junction proteins associated with the BBB and enhanced coverage by pericytes and basement membranes .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Cerebral Infarction Volume (mm³) | 45 ± 5 | 25 ± 3 | p < 0.01 |

| Vascular Area (µm²) | 200 ± 20 | 350 ± 30 | p < 0.05 |

| Expression of Tight Junction Proteins | Low | High | p < 0.01 |

Diabetes Management

Role in Insulin Secretion

this compound is recognized for its role in managing Type 2 Diabetes Mellitus by enhancing insulin secretion and inhibiting glucagon release. This dual action helps to correct defective hormone secretion typical in diabetic patients .

Clinical Observations

In a clinical study involving nonobese diabetic patients, infusion of this compound led to improved glycemic control and enhanced mobilization of CD34+ peripheral blood cells, which are crucial for insulin sensitivity and overall metabolic health .

Behavioral Studies

Impact on Emotional Disorders

Research has indicated that this compound influences emotional and motivational behaviors in animal models. In a study assessing neonatal exposure to DPP-4 inhibitors, including this compound, it was found that treated rats exhibited signs of anxiety and depressive-like behavior as they matured .

| Behavioral Test | Control Group (Saline) | This compound Group | Statistical Significance |

|---|---|---|---|

| Sucrose Preference (%) | 70% | 40% | p < 0.01 |

| Forced Swimming Test (immobility time in seconds) | 30s | 60s | p < 0.05 |

作用機序

ジプロチン A は、ジペプチジルペプチダーゼ IV (DPP-IV) の活性を阻害することによってその効果を発揮します。この酵素は、インスリン分泌とグルコース恒常性を調節する上で重要な役割を果たすインクレチンホルモンの分解を担っています。DPP-IV を阻害することにより、ジプロチン A はこれらのホルモンの活性を延長し、インスリン分泌を促進し、血糖値の制御を改善します。 ジプロチン A の分子標的は、DPP-IV の活性部位であり、そこで結合し、酵素が基質を切断するのを防ぎます .

類似化合物:

ジプロチン B (Val-Pro-Leu): 同様の作用機序を持つ別の DPP-IV 阻害トリペプチドですが、アミノ酸組成が異なります。

シタグリプチン: 2 型糖尿病の治療に臨床的に使用されている、小型の DPP-IV 阻害剤です。

ビルダグリプチン: 同様の治療用途を持つ、別の小型の DPP-IV 阻害剤です.

ジプロチン A の独自性: ジプロチン A は、酵素の天然基質をより忠実に模倣できるペプチド性のために、DPP-IV 阻害剤の中でユニークです。これは、小型の阻害剤と比較して、より特異的かつ強力な阻害をもたらす可能性があります。 さらに、そのトリペプチド構造は、治療用途のためのさらなる修飾と最適化の機会を提供します .

類似化合物との比較

Diprotin B (Val-Pro-Leu): Another tripeptide inhibitor of DPP-IV with a similar mechanism of action but different amino acid composition.

Sitagliptin: A small molecule DPP-IV inhibitor used clinically for the treatment of type 2 diabetes.

Vildagliptin: Another small molecule DPP-IV inhibitor with a similar therapeutic application.

Uniqueness of Diprotin A: this compound is unique among DPP-IV inhibitors due to its peptide nature, which allows it to mimic the natural substrates of the enzyme more closely. This can result in a more specific and potent inhibition compared to small molecule inhibitors. Additionally, its tripeptide structure provides opportunities for further modification and optimization for therapeutic use .

生物活性

Diprotin A, also known as Ile-Pro-Ile , is a dipeptide that acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound has garnered significant attention due to its various biological activities, particularly in the regulation of glucose metabolism and its potential therapeutic applications in metabolic disorders, including diabetes.

- Chemical Name: L-Isoleucyl-L-prolyl-L-isoleucine

- Molecular Weight: 341.45 g/mol

- Purity: ≥98%

This compound inhibits DPP-IV, an enzyme responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the hydrolysis of these hormones, this compound enhances insulin secretion and reduces blood glucose levels. This mechanism is crucial for managing type 2 diabetes and has implications for obesity treatment as well .

Biological Activities

- DPP-IV Inhibition:

- Neurobehavioral Effects:

- Impact on Vascular Health:

- Hematopoietic Stem Cell Activity:

Table 1: Summary of Biological Activities of this compound

Clinical Implications

This compound's inhibition of DPP-IV presents a promising avenue for diabetes management by prolonging the action of incretin hormones. Its neurobehavioral effects raise questions about the broader implications of DPP-IV inhibition on mental health, warranting further investigation into its potential side effects or benefits in psychiatric contexts.

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAZFVYNDPLB-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920277 | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-48-5 | |

| Record name | Diprotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。